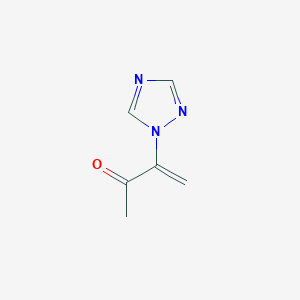
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KU63794 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrido[2,3-d]pyrimidin-Kerns. Die wichtigsten Schritte umfassen:
- Bildung des Pyrido[2,3-d]pyrimidin-Kerns durch Cyclisierungsreaktionen.
- Einführung der Morpholin-Gruppen an bestimmten Positionen der Kernstruktur.
- Anlagerung des Methoxybenzolmethanol-Moleküls an die Kernstruktur.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und spezifischer Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird durch Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von KU63794 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird in fester Form hergestellt und unter Bedingungen gelagert, die sie vor Licht und Feuchtigkeit schützen.
Eigenschaften
CAS-Nummer |
104940-87-6 |
|---|---|
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3-(1,2,4-triazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3 |
InChI-Schlüssel |
JCNKYWSKIBJYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1C=NC=N1 |
Kanonische SMILES |
CC(=O)C(=C)N1C=NC=N1 |
Andere CAS-Nummern |
104940-87-6 |
Synonyme |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KU63794 involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. The key steps include:
- Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the morpholine groups at specific positions on the core structure.
- Attachment of the methoxybenzenemethanol moiety to the core structure.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of KU63794 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is produced in solid form and stored under conditions that protect it from light and moisture .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
KU63794 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um Phosphorylierungs- und Dephosphorylierungsprozesse zu untersuchen.
Biologie: In der Zellbiologieforschung eingesetzt, um die Rolle von mTOR-Komplexen in zellulären Prozessen zu untersuchen.
Wirkmechanismus
KU63794 übt seine Wirkung aus, indem es selektiv die Aktivität der mTORC1- und mTORC2-Komplexe hemmt. Die Verbindung bindet an das aktive Zentrum von mTOR und verhindert so dessen Phosphorylierung und Aktivierung. Diese Hemmung unterbricht nachgeschaltete Signalwege, einschließlich der Phosphorylierung von Akt, S6K und 4E-BP1, die für das Zellwachstum und die Zellproliferation entscheidend sind. Die Verbindung zeigt eine hohe Spezifität für mTOR-Komplexe, mit minimaler Aktivität gegenüber anderen Protein- und Lipidkinasen.
Wissenschaftliche Forschungsanwendungen
KU63794 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.
Biology: Employed in cell biology research to investigate the role of mTOR complexes in cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways.
Wirkmechanismus
KU63794 exerts its effects by selectively inhibiting the activity of mTORC1 and mTORC2 complexes. The compound binds to the active site of mTOR, preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the phosphorylation of Akt, S6K, and 4E-BP1, which are crucial for cell growth and proliferation . The compound shows high specificity for mTOR complexes, with minimal activity against other protein and lipid kinases .
Vergleich Mit ähnlichen Verbindungen
KU63794 ist einzigartig in seiner hohen Selektivität und Potenz als mTOR-Inhibitor. Zu ähnlichen Verbindungen gehören:
Temsirolimus: Ein weiterer mTOR-Inhibitor, der in der Krebstherapie eingesetzt wird, jedoch mit einem anderen Wirkmechanismus und einer anderen Spezifität.
Everolimus: Ähnlich wie Temsirolimus, wird es in der Krebsbehandlung und bei Organtransplantationen eingesetzt.
KU63794 zeichnet sich durch seine hohe Spezifität für mTORC1 und mTORC2 aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


